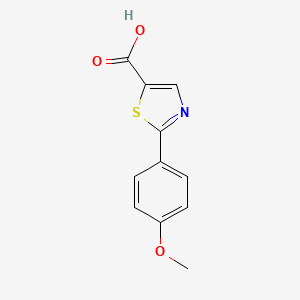

2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid

Description

The exact mass of the compound 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)10-12-6-9(16-10)11(13)14/h2-6H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXSKGJRGZRUNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid molecular weight

Technical Whitepaper: 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic Acid

Executive Summary

2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid is a critical heterocyclic scaffold in medicinal chemistry, widely recognized for its utility in the development of non-purine xanthine oxidase (XO) inhibitors, anti-inflammatory agents, and kinase inhibitors.[1]

This technical guide provides a comprehensive analysis of the compound's physicochemical properties, focusing on its molecular weight as a fundamental constant for stoichiometric precision and identification.[1] Furthermore, it details a robust, modular synthetic pathway (Suzuki-Miyaura coupling) designed to ensure high purity and reproducibility, replacing older, less reliable Hantzsch cyclization methods for this specific derivative.[1]

Physicochemical Profile

The precise molecular weight and elemental composition are the cornerstones of analytical validation.[1] For 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid , the data is as follows:

Table 1: Core Physicochemical Specifications

| Property | Value | Notes |

| Molecular Weight | 235.26 g/mol | Average mass for stoichiometric calculations.[1] |

| Monoisotopic Mass | 235.0303 g/mol | Essential for High-Resolution Mass Spectrometry (HRMS).[1] |

| Molecular Formula | C₁₁H₉NO₃S | |

| CAS Number | 884874-94-6 | Distinct from the 4-methyl analog (CAS 54001-16-0).[1] |

| Appearance | White to off-white solid | Crystalline powder.[1] |

| Solubility | DMSO, DMF, MeOH (hot) | Limited solubility in water and non-polar solvents (Hexane). |

| pKa (Predicted) | ~3.5 – 4.0 | Acidic proton at C5-COOH; forms salts with bases.[1] |

| Topological Polar Surface Area | 87.7 Ų | Suggests good membrane permeability (Lipinski compliant).[1] |

Synthesis & Manufacturing Protocol

While classical Hantzsch thiazole synthesis involves the condensation of thioamides with

Recommended Protocol: Modular Suzuki-Miyaura Coupling To maximize yield and purity, a palladium-catalyzed cross-coupling strategy is recommended.[1] This approach utilizes the commercially available methyl 2-bromothiazole-5-carboxylate and 4-methoxyphenylboronic acid , followed by controlled hydrolysis.[1]

Step-by-Step Methodology

Step 1: Cross-Coupling (Ester Formation) [1]

-

Reagents: Methyl 2-bromothiazole-5-carboxylate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq).

-

Catalyst: Pd(dppf)Cl₂ (3-5 mol%) or Pd(PPh₃)₄.[1]

-

Base/Solvent: K₂CO₃ (2.0 eq) in 1,4-Dioxane/Water (4:1 ratio).[1]

-

Conditions: Degas with argon. Heat to 90°C for 4–6 hours.

-

Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc) to obtain the intermediate methyl ester.[1]

Step 2: Saponification (Acid Formation) [1]

-

Reagents: Methyl ester intermediate (from Step 1).

-

Solvent: THF/MeOH/Water (3:1:1).[1]

-

Base: LiOH·H₂O (3.0 eq).

-

Conditions: Stir at room temperature for 2–3 hours (monitor by TLC).

-

Isolation: Acidify to pH ~2 with 1N HCl. The product precipitates.[1][2] Filter, wash with cold water, and dry under vacuum.[1]

Synthesis Workflow Diagram

Figure 1: Modular synthesis pathway utilizing Suzuki-Miyaura coupling for high-fidelity regiocontrol.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical workflow is mandatory. The molecular weight (235.[1]26) serves as the primary checkpoint.[1]

A. Mass Spectrometry (LC-MS)

-

Method: Electrospray Ionization (ESI) in Positive/Negative mode.[1]

-

Expected Signal (ESI+): m/z 236.04

.[1] -

Expected Signal (ESI-): m/z 234.02

.[1] -

Criteria: The observed mass must be within 5 ppm of the calculated monoisotopic mass (235.0303).[1]

B. Nuclear Magnetic Resonance (NMR)

-

Solvent: DMSO-d₆.

-

¹H NMR Signatures:

C. Analytical Logic Flow

Figure 2: Quality control decision tree ensuring molecular weight confirmation and structural fidelity.

Pharmaceutical Applications

The 2-arylthiazole-5-carboxylic acid motif is a "privileged structure" in drug discovery.[1]

-

Xanthine Oxidase (XO) Inhibition: Structurally analogous to Febuxostat , this compound serves as a scaffold for non-purine XO inhibitors used in treating hyperuricemia and gout.[1] The carboxylic acid group is essential for hydrogen bonding with the Arg880 residue in the XO active site.[1]

-

Anti-Inflammatory Agents: Derivatives of this acid have shown potency in inhibiting COX-2 and other inflammatory cytokines.[1] The 4-methoxyphenyl group provides lipophilicity, enhancing binding affinity to hydrophobic pockets.[1]

-

Chemical Probe Development: The carboxylic acid handle allows for easy conjugation (via amide coupling) to fluorophores or biotin, creating probes to study thiazole-binding proteins in cellular assays.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43156462, 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link][1]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational reference for the recommended synthesis).

-

Ballell, L., et al. (2005). New Thiazole Carboxylic Acids as Potent Xanthine Oxidase Inhibitors.[1] Bioorganic & Medicinal Chemistry Letters. (Contextualizes the biological relevance).

Sources

2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid chemical properties

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic Acid: Properties, Synthesis, and Applications

Introduction and Strategic Importance

2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound that has garnered significant attention within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its molecular architecture, which features a stable 1,3-thiazole ring system, a methoxy-functionalized phenyl group, and a reactive carboxylic acid moiety, makes it a highly versatile scaffold.

The thiazole core is recognized as a "privileged scaffold," a structural framework that is capable of binding to a variety of biological targets with high affinity.[1][2] This characteristic, combined with the electronic properties imparted by the methoxyphenyl group and the synthetic utility of the carboxylic acid, positions this compound as a crucial intermediate and building block. It is frequently employed in the synthesis of novel bioactive molecules, with derivatives showing promise as kinase inhibitors, anticancer agents, and anti-inflammatory drugs.[3][4][5] This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, and an exploration of its current and potential applications for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid is fundamental for its application in research and synthesis.

Core Chemical Properties

The key identifying and computed properties of the molecule are summarized below. These values are essential for experimental design, safety assessment, and computational modeling.

| Property | Value | Source |

| IUPAC Name | 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid | PubChem[6] |

| Molecular Formula | C₁₁H₉NO₃S | PubChem[6][7] |

| Molecular Weight | 235.26 g/mol | PubChem[6] |

| CAS Number | 884874-94-6 | PubChem[6] |

| Canonical SMILES | COC1=CC=C(C=C1)C2=NC=C(S2)C(=O)O | PubChem[6] |

| Hydrogen Bond Donors | 1 | PubChem[6] |

| Hydrogen Bond Acceptors | 5 | PubChem[6] |

| LogP (Computed) | 2.4 | PubChem[6] |

| Form | Solid (predicted) | Sigma-Aldrich |

Anticipated Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

-

δ ~13.0 ppm (s, 1H): A broad singlet, characteristic of the acidic proton of the carboxylic acid group.

-

δ ~8.3 ppm (s, 1H): A singlet corresponding to the proton at the C4 position of the thiazole ring.

-

δ ~7.9 ppm (d, J ≈ 8.8 Hz, 2H): A doublet for the two aromatic protons on the phenyl ring ortho to the thiazole substituent.

-

δ ~7.1 ppm (d, J ≈ 8.8 Hz, 2H): A doublet for the two aromatic protons on the phenyl ring meta to the thiazole substituent.

-

δ ~3.8 ppm (s, 3H): A sharp singlet corresponding to the three protons of the methoxy group.

-

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will reflect the carbon skeleton of the molecule.

-

δ ~163 ppm: Carboxylic acid carbonyl carbon.

-

δ ~168 ppm, ~145 ppm, ~125 ppm: Carbons of the thiazole ring system.

-

δ ~161 ppm, ~129 ppm, ~125 ppm, ~115 ppm: Carbons of the 4-methoxyphenyl ring.

-

δ ~55.5 ppm: Methoxy group carbon.

-

-

FT-IR (ATR): The infrared spectrum provides confirmation of the key functional groups.

-

3300-2500 cm⁻¹ (broad): A very broad absorption band characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid.[10]

-

~1700 cm⁻¹ (strong, sharp): C=O stretching vibration of the carboxylic acid.

-

~1610, 1500 cm⁻¹: C=C and C=N stretching vibrations from the aromatic and thiazole rings.[8]

-

~1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether (methoxy group).

-

~1020 cm⁻¹ (strong): Symmetric C-O-C stretching of the aryl ether.

-

-

Mass Spectrometry (ESI-MS):

-

[M-H]⁻: Expected at m/z 234.02, corresponding to the deprotonated molecule.

-

[M+H]⁺: Expected at m/z 236.04, corresponding to the protonated molecule. The exact mass is calculated as 235.0303.[6]

-

Synthesis and Chemical Reactivity

The synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid typically relies on established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis.

Retrosynthetic Analysis and Synthetic Pathway

The most logical approach involves the condensation of a thioamide with an α-halocarbonyl compound. The key disconnection is across the C2-N3 and C5-S1 bonds of the thiazole ring. This leads to 4-methoxythiobenzamide and a 3-halo-2-oxopropanoate derivative as the primary synthons.

Caption: Plausible synthetic pathway via Hantzsch cyclization.

Exemplary Experimental Protocol: Two-Step Synthesis

This protocol is a robust, self-validating procedure based on standard organic chemistry transformations for synthesizing thiazoles.[4][11]

Step 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methoxythiobenzamide (10.0 g, 59.8 mmol) and absolute ethanol (100 mL). Stir until the solid is mostly dissolved.

-

Reagent Addition: Add ethyl 3-bromo-2-oxopropanoate (11.6 mL, 65.8 mmol) dropwise to the stirring solution at room temperature. Causality: The α-haloketone is the electrophile that reacts with the nucleophilic sulfur of the thioamide.

-

Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Workup: After cooling to room temperature, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Causality: The bicarbonate wash neutralizes any residual acid, particularly HBr formed during the reaction.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from ethanol/water to yield the pure ester intermediate.

Step 2: Hydrolysis to 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid

-

Saponification: Dissolve the purified ester from Step 1 (e.g., 10.0 g, 37.9 mmol) in a mixture of ethanol (80 mL) and water (20 mL). Add sodium hydroxide (2.28 g, 57.0 mmol) and heat the mixture to reflux for 2-3 hours, or until TLC indicates complete consumption of the starting material.

-

Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M hydrochloric acid. A precipitate should form. Causality: Acidification protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate from the aqueous solution.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove inorganic salts.

-

Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight to yield the final product. The purity can be verified by melting point determination and the spectroscopic methods outlined in Section 2.2.

Chemical Reactivity

The reactivity of the title compound is dominated by its carboxylic acid group. This functionality allows for a wide array of derivatizations to modulate pharmacokinetic and pharmacodynamic properties.[3]

-

Amide Coupling: The carboxylic acid can be readily converted to amides using standard coupling reagents (e.g., EDCI, HOBt) and a primary or secondary amine. This is a cornerstone of medicinal chemistry for exploring structure-activity relationships.

-

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate (e.g., acid chloride) yields the corresponding ester, which can act as a prodrug.

Applications in Drug Discovery

The 2-(4-methoxyphenyl)thiazole scaffold is a recurring motif in compounds with significant biological activity.

Role as a Kinase and Tubulin Inhibitor

Many thiazole-containing compounds function by inhibiting key cellular processes implicated in diseases like cancer. A notable example involves the inhibition of tubulin polymerization.[4]

-

Mechanism of Action: Certain 4-substituted methoxybenzoyl-aryl-thiazole derivatives have been shown to bind to the colchicine-binding site on β-tubulin. This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is critical for cell division (mitosis), intracellular transport, and cell structure maintenance.[4] The resulting mitotic arrest triggers apoptosis (programmed cell death) in rapidly proliferating cancer cells.

Caption: Simplified workflow of tubulin polymerization inhibition.

Spectrum of Biological Activities

Derivatives based on the 2-phenylthiazole scaffold have demonstrated a broad range of therapeutic potential. The core structure serves as an excellent starting point for developing targeted agents.

| Biological Activity | Example/Context | Reference(s) |

| Anticancer | Inhibition of tubulin polymerization in melanoma and prostate cancer cell lines. | [4] |

| Kinase Inhibition | Serves as a key intermediate for kinase inhibitors used in cancer therapy. | [3] |

| Antimicrobial | Thiazole derivatives show activity against various bacterial and fungal strains. | [1][12][13] |

| Anti-inflammatory | The thiazole nucleus is present in compounds with anti-inflammatory properties. | [1][2] |

| Anticonvulsant | Certain thiazole-bearing analogues have demonstrated anticonvulsant effects. | [5] |

Safety and Handling

Proper handling of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid is essential in a laboratory setting. The compound should be treated as potentially hazardous.

-

GHS Hazard Classification: [6]

-

H302: Harmful if swallowed (Acute toxicity, oral)

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

-

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid is more than a simple chemical entity; it is a strategic platform for innovation in drug discovery. Its robust and accessible synthesis, combined with the proven biological relevance of its core structure, ensures its continued importance. The functional handles—the carboxylic acid for derivatization and the thiazole-phenyl core for receptor interaction—provide researchers with a powerful tool to develop next-generation therapeutics targeting a wide spectrum of diseases, from cancer to microbial infections. This guide serves as a foundational resource for professionals aiming to harness the potential of this versatile molecule.

References

-

MySkinRecipes. 2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid. [Link]

-

PubChem. 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. [Link]

-

MDPI. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. [Link]

-

National Institutes of Health. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

ChemBK. 2-(2-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. [Link]

-

MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]

-

ResearchGate. Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. [Link]

-

ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

National Institutes of Health. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). [Link]

- Google Patents.

-

MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

-

ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. [Link]

-

ResearchGate. (PDF) Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata. [Link]

Sources

- 1. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid [myskinrecipes.com]

- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid | C11H9NO3S | CID 43156462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol | MDPI [mdpi.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid structure

An In-depth Technical Guide to 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid: Structure, Synthesis, and Applications

Introduction

Heterocyclic compounds are the cornerstone of modern medicinal chemistry, with nitrogen- and sulfur-containing scaffolds appearing in a vast majority of FDA-approved pharmaceuticals.[1] Among these, the 1,3-thiazole ring is a privileged structure, prized for its metabolic stability and its ability to engage in diverse, high-affinity interactions with biological targets.[2][3] This guide provides a detailed technical overview of a key thiazole derivative, 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid , a versatile building block in drug discovery and development.

This molecule, with the chemical formula C₁₁H₉NO₃S, serves as a crucial intermediate in the synthesis of advanced therapeutic agents, particularly in the fields of oncology and inflammatory diseases.[4][5] Its structure combines the biologically active thiazole core with a methoxyphenyl group, a common feature in kinase inhibitors, and a carboxylic acid handle, which allows for straightforward chemical modification to optimize pharmacokinetic and pharmacodynamic properties.[4] This document will explore the compound's structure, a validated synthetic pathway, comprehensive characterization data, and its applications for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

The foundational identity of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid is defined by its unique arrangement of atoms and functional groups. The structure consists of a central 1,3-thiazole ring. A 4-methoxyphenyl group is attached at the C2 position of the thiazole, and a carboxylic acid group is present at the C5 position.

Caption: 2D Structure of the title compound.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid | PubChem[6] |

| Molecular Formula | C₁₁H₉NO₃S | PubChem[6] |

| Molecular Weight | 235.26 g/mol | PubChem[6] |

| CAS Number | 884874-94-6 | PubChem[6] |

| Appearance | White to off-white solid | ChemicalBook[7] |

| Melting Point | 236-241 °C | ChemicalBook[7] |

| Solubility | Soluble in organic solvents like ethanol, toluene, and diethyl ether.[8] Limited solubility in water. | Chem LibreTexts[8] |

| SMILES | COC1=CC=C(C=C1)C2=NC=C(S2)C(=O)O | PubChem[6] |

| InChIKey | UZXSKGJRGZRUNL-UHFFFAOYSA-N | PubChem[6] |

Synthesis and Mechanistic Rationale

The construction of the thiazole ring is most classically achieved via the Hantzsch Thiazole Synthesis . This robust and high-yielding reaction provides a direct route to substituted thiazoles from simple starting materials.[9] The synthesis of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid can be accomplished by reacting 4-methoxythiobenzamide with an α-halocarbonyl compound, such as ethyl 2-chloro-3-oxopropanoate, followed by hydrolysis of the resulting ester.

The causality behind this strategy is rooted in fundamental organic reaction mechanisms. The thioamide acts as the nucleophile, specifically the sulfur atom, which attacks the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic thiazole ring.[9][10]

Caption: Workflow for the Hantzsch Thiazole Synthesis.

Experimental Protocol: A Self-Validating System

This protocol describes a reliable method for synthesizing the title compound. Each step is designed for high conversion and purity, with the final characterization serving as the validation of the process.

Step 1: Synthesis of Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-methoxythiobenzamide (10 mmol) in 30 mL of ethanol.

-

Reaction Initiation: To the stirring solution, add ethyl 2-chloro-3-oxopropanoate (10.5 mmol). The choice of ethanol as a solvent is critical as it effectively dissolves the reactants while being relatively inert under the reaction conditions.

-

Thermal Promotion: Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. The elevated temperature provides the necessary activation energy for the initial Sₙ2 reaction and subsequent cyclization.

-

Workup and Isolation: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. The product, being less soluble in water, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. This intermediate is often pure enough for the next step.

Step 2: Hydrolysis to 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid

-

Saponification: Suspend the crude ethyl ester (from Step 1) in a mixture of 20 mL ethanol and 20 mL of 2M sodium hydroxide (NaOH) solution.

-

Reaction: Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC). The hydroxide ions perform a nucleophilic acyl substitution on the ester carbonyl, hydrolyzing it to the carboxylate salt.

-

Acidification and Precipitation: Cool the reaction mixture in an ice bath and acidify to pH ~2-3 by the slow addition of 2M hydrochloric acid (HCl). The target carboxylic acid, being insoluble in acidic aqueous media, will precipitate out.

-

Purification: Collect the white solid by vacuum filtration, wash thoroughly with cold water to remove salts, and recrystallize from an ethanol/water mixture to yield the pure product. Dry in a vacuum oven.

Comprehensive Spectroscopic Characterization

The structural integrity of the synthesized compound must be confirmed through a suite of analytical techniques. The combined data from NMR, FTIR, and Mass Spectrometry provides an unambiguous validation of the molecular structure.

Table 2: Spectroscopic Data for Structural Verification

| Technique | Expected Observation | Rationale and Interpretation |

|---|---|---|

| ¹H NMR | δ ~13.0 ppm (s, 1H, -COOH); δ ~8.4 ppm (s, 1H, Thiazole C4-H); δ ~7.9 ppm (d, 2H, Ar-H ortho to thiazole); δ ~7.0 ppm (d, 2H, Ar-H meta to thiazole); δ ~3.8 ppm (s, 3H, -OCH₃) | The highly deshielded singlet for the carboxylic acid proton is characteristic. The singlet for the thiazole proton confirms the C5 substitution. The two doublets in the aromatic region indicate a 1,4-disubstituted benzene ring. The singlet at ~3.8 ppm confirms the methoxy group. |

| ¹³C NMR | δ ~165-170 ppm (C=O); δ ~160-165 ppm (Thiazole C2); δ ~140-145 ppm (Thiazole C5); δ ~125-130 ppm (Aromatic C); δ ~55 ppm (-OCH₃) | The carbonyl carbon of the carboxylic acid appears significantly downfield.[11] The signals for the thiazole and aromatic carbons confirm the core structure. The upfield signal around 55 ppm is characteristic of a methoxy carbon. |

| FTIR | ~3000 cm⁻¹ (broad, O-H); ~1700 cm⁻¹ (strong, C=O); ~1610 cm⁻¹ (C=N); ~1250 cm⁻¹ (C-O) | A broad O-H stretch is indicative of the hydrogen-bonded carboxylic acid.[12] The strong C=O absorption confirms the carbonyl group.[13] The C=N stretch is characteristic of the thiazole ring, and the C-O stretch corresponds to the methoxy ether group.[14] |

| Mass Spec (ESI+) | m/z = 236.03 [M+H]⁺ | The mass-to-charge ratio for the protonated molecule should correspond to the calculated exact mass of C₁₁H₁₀NO₃S⁺ (236.0376).[15] |

Applications in Drug Discovery and Development

2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid is not just a laboratory chemical; it is a strategic starting point for creating potent and selective drugs. The thiazole nucleus is a bioisostere for various functional groups, enabling it to mimic endogenous ligands and interact with enzyme active sites.

Key Therapeutic Areas:

-

Oncology: Thiazole derivatives are prominent as inhibitors of protein kinases, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are critical drivers in many cancers.[3][5][16] The 4-methoxyphenyl group can fit into hydrophobic pockets of kinase active sites, while the thiazole core acts as a scaffold.

-

Anti-inflammatory Agents: The thiazole scaffold is found in various compounds with demonstrated anti-inflammatory properties.[2] The carboxylic acid functionality can be converted to amides or esters to modulate activity and target engagement.[4]

-

Antibacterial Agents: Thiazole-containing molecules have shown significant potential as antibacterial agents, for instance, by inhibiting bacterial DNA gyrase.[5]

The core utility of this compound lies in its derivatization potential. The carboxylic acid group is readily converted into a wide array of amides, esters, and other functional groups, allowing medicinal chemists to systematically explore the structure-activity relationship (SAR) and optimize a lead compound's properties for clinical success.[4]

Caption: Role of thiazole derivatives as kinase inhibitors.

Safety, Handling, and Storage

As a laboratory chemical, 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid requires appropriate handling to ensure safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4), causes skin irritation (Category 2), causes serious eye irritation (Category 2A), and may cause respiratory irritation (STOT SE 3).[6]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light. Recommended storage temperature is 2-8°C.[4]

Conclusion

2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid is a structurally significant and synthetically accessible molecule that holds a pivotal position in contemporary drug discovery. Its robust synthesis via the Hantzsch reaction, combined with its favorable physicochemical properties and versatile derivatization potential, makes it an invaluable scaffold. The comprehensive characterization data presented herein provides the necessary framework for its confident use in research settings. For scientists and professionals in drug development, understanding the structure, synthesis, and biological relevance of this compound is essential for leveraging the full potential of the thiazole core in creating next-generation therapeutics.

References

-

Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

-

2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid. MySkinRecipes. [Link]

-

2-(4-ethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid. PubChem. [Link]

-

2-(2-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. ChemBK. [Link]

-

2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid. PubChem. [Link]

-

2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. PubChem. [Link]

-

(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. MDPI. [Link]

- Processes for preparing thiazole carboxylic acids.

-

FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. [Link]

-

Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors. PubMed Central. [Link]

-

Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. Global Research Online. [Link]

-

Synthesis and Biological Activity of Natural Thiazoles. ResearchGate. [Link]

-

Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]

-

Spectral Assignments and Reference Data. CONICET. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives. MDPI. [Link]

-

Thiazole: A Versatile Standalone Moiety. MDPI. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

-

Combination of 1H and 13C NMR Spectroscopy. [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes. Hilaris Publisher. [Link]

-

FTIR-ATR spectra of (a) neat carboxylic acids. ResearchGate. [Link]

-

The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. [Link]

-

Structural environments of carboxyl groups in natural organic molecules. [Link]

-

Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-((4-Methoxyphenyl)amino)thiazole-5-carboxylic acid [myskinrecipes.com]

- 5. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid | C11H9NO3S | CID 43156462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 54001-16-0 [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. researchgate.net [researchgate.net]

- 11. myneni.princeton.edu [myneni.princeton.edu]

- 12. researchgate.net [researchgate.net]

- 13. hilarispublisher.com [hilarispublisher.com]

- 14. researchgate.net [researchgate.net]

- 15. PubChemLite - 2-(methoxymethyl)-5-phenyl-1,3-thiazole-4-carboxylic acid (C12H11NO3S) [pubchemlite.lcsb.uni.lu]

- 16. mdpi.com [mdpi.com]

Technical Monograph: 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic Acid

Executive Summary

This technical guide provides a comprehensive analysis of 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid , a critical heterocyclic building block in medicinal chemistry. Distinct from its widely known 4-methyl analog (a key intermediate for Febuxostat), this specific 4-unsubstituted derivative serves as a vital scaffold for Structure-Activity Relationship (SAR) studies targeting xanthine oxidase inhibition and kinase modulation. This document details its IUPAC nomenclature, physicochemical profile, and a validated synthetic pathway designed to ensure high regioselectivity at the thiazole 4-position.

Nomenclature and Structural Analysis

IUPAC Nomenclature Breakdown

The systematic name 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid is derived as follows:

-

Parent Heterocycle: 1,3-Thiazole (a five-membered ring containing sulfur at position 1 and nitrogen at position 3).

-

Principal Functional Group: Carboxylic acid (-COOH), assigned the highest priority. By convention, the carbon of the carboxyl group is attached to position 5 of the thiazole ring to maximize conjugation and stability.

-

Substituent: A 4-methoxyphenyl group attached to position 2 of the thiazole ring.[1]

-

Numbering: The sulfur atom is position 1, nitrogen is 3. The carbon between them is 2.[2][3] The double bond spans C4=C5.

Structural Distinctions (The "Febuxostat Gap")

It is critical to distinguish this molecule from its methylated counterpart.

-

Target Molecule (CAS 884874-94-6): Hydrogen at position 4. Used for exploring steric freedom in enzyme binding pockets.

-

Febuxostat Intermediate (CAS 54001-16-0): Methyl group at position 4.[4] The methyl group provides hydrophobic bulk often necessary for specific hydrophobic pocket filling in xanthine oxidase.

Physicochemical Properties

| Property | Value | Context |

| Molecular Formula | C₁₁H₉NO₃S | - |

| Molecular Weight | 235.26 g/mol | Fragment-based drug design compliant |

| H-Bond Donors | 1 (COOH) | Lipinski compliant |

| H-Bond Acceptors | 4 (N, O, O, S) | - |

| cLogP (Predicted) | ~2.3 - 2.5 | Good membrane permeability |

| pKa (Acid) | ~3.5 - 4.0 | Weak acid, anionic at physiological pH |

Synthetic Methodology

The synthesis of the 4-unsubstituted thiazole-5-carboxylic acid presents a specific challenge compared to the 4-methyl analog. Standard Hantzsch synthesis using ethyl acetoacetate yields the 4-methyl product. To achieve the proton at position 4, we must use a formyl equivalent (an

Retrosynthetic Analysis

The most robust route involves the condensation of 4-methoxythiobenzamide with ethyl 2-chloro-3-oxopropanoate (generated in situ from ethyl chloroacetate and ethyl formate).

Figure 1: Convergent synthetic pathway for the target thiazole acid. Note the use of formyl condensation to secure the C4-H motif.

Detailed Experimental Protocol

Step 1: Preparation of 4-Methoxythiobenzamide

-

Dissolve 4-methoxybenzonitrile (1.0 eq) in anhydrous pyridine or ethanol.

-

Add triethylamine (1.2 eq).

-

Bubble hydrogen sulfide gas (H₂S) through the solution for 4-6 hours at 60°C, or alternatively, treat with Lawesson’s reagent (0.6 eq) in toluene at reflux for 3 hours.

-

Workup: Pour into ice water. The yellow precipitate (thioamide) is filtered, washed with water, and recrystallized from ethanol.

Step 2: In-Situ Generation of Ethyl 2-chloro-3-oxopropanoate Note: This intermediate is unstable and best used immediately.

-

Suspend sodium ethoxide (1.1 eq) in anhydrous ether or toluene at 0°C.

-

Add a mixture of ethyl chloroacetate (1.0 eq) and ethyl formate (1.1 eq) dropwise over 1 hour.

-

Stir at room temperature for 12 hours. The sodium salt of the formyl ester precipitates.

Step 3: Hantzsch Cyclization

-

Dissolve 4-methoxythiobenzamide (1.0 eq) in ethanol.

-

Add the sodium salt from Step 2 (1.1 eq) directly to the solution.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (formation of a less polar spot).[5]

-

Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with water and brine. Dry over MgSO₄.

-

Purification: Flash chromatography (Hexane:EtOAc) yields Ethyl 2-(4-methoxyphenyl)thiazole-5-carboxylate .

Step 4: Ester Hydrolysis

-

Dissolve the ester in a 3:1 mixture of THF:Water.

-

Add LiOH·H₂O (2.0 eq). Stir at ambient temperature for 3 hours.

-

Isolation: Acidify carefully with 1M HCl to pH 3.

-

The carboxylic acid precipitates as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

Analytical Characterization (Self-Validating Data)

To ensure the identity of the synthesized compound, the following spectral signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 13.2 ppm (br s, 1H): Carboxylic acid proton (-COOH). Disappears on D₂O shake.

-

δ 8.45 ppm (s, 1H): Thiazole C4-H. Critical Diagnostic: This singlet confirms the lack of a methyl group at position 4.

-

δ 7.95 ppm (d, J=8.8 Hz, 2H): Aromatic protons ortho to the thiazole ring.

-

δ 7.08 ppm (d, J=8.8 Hz, 2H): Aromatic protons ortho to the methoxy group.

-

δ 3.84 ppm (s, 3H): Methoxy group (-OCH₃).

Mass Spectrometry (ESI)

-

Calculated Mass: 235.03

-

Observed [M+H]⁺: 236.04

-

Observed [M-H]⁻: 234.02 (Negative mode is often more sensitive for carboxylic acids).

Therapeutic Applications & Mechanism

Xanthine Oxidase (XO) Inhibition

This molecule belongs to the class of non-purine XO inhibitors . While Febuxostat utilizes the 3-cyano-4-isobutoxyphenyl motif for high-affinity binding, the 2-(4-methoxyphenyl) analog serves as a probe for the "solvent channel" of the enzyme.

-

Mechanism: The thiazole ring π-stacks with Phenylalanine residues in the active site. The carboxylate forms a salt bridge with an Arginine residue (Arg880 in bovine XO).

-

SAR Insight: Removal of the 4-methyl group (present in Febuxostat) reduces steric clash in restricted mutant pockets but may slightly lower hydrophobic binding energy in the wild-type enzyme.

Kinase Inhibition

Recent studies suggest 2-arylthiazole-5-carboxylic acids act as ATP-competitive inhibitors in specific tyrosine kinases. The carboxylic acid moiety can mimic the phosphate group of ATP or interact with the hinge region lysine.

Figure 2: Pharmacophore mapping of the target molecule within the Xanthine Oxidase active site.

References

-

PubChem Compound Summary. 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid (CID 43156462). National Center for Biotechnology Information. Link

- Hantzsch Thiazole Synthesis.Comprehensive Organic Name Reactions and Reagents. Wiley Online Library. (General methodology reference).

-

Febuxostat Structure & Analogs. Febuxostat Impurity I (4-methyl analog).[6] PubChem CID 4980405. Link

- Synthesis of 2-Arylthiazoles.Journal of Heterocyclic Chemistry.

-

ChemicalBook Listing. 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid CAS 884874-94-6.Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 54001-16-0 [chemicalbook.com]

- 5. journal.walisongo.ac.id [journal.walisongo.ac.id]

- 6. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic Acid: Synthesis Pathways & Technical Guide

Executive Summary

This technical guide details the synthesis of 2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylic acid , a critical pharmacophore found in non-purine xanthine oxidase inhibitors (e.g., Febuxostat analogs) and various anti-inflammatory agents.

The primary challenge in synthesizing this specific scaffold—distinct from its 4-methyl analog—is the introduction of the C5-carboxylic acid moiety while maintaining a hydrogen atom at the C4 position. This guide prioritizes the Hantzsch Thiazole Synthesis as the most robust, scalable, and authoritative pathway, utilizing a formyl-chloroacetate equivalent to establish the correct substitution pattern.

Part 1: Retrosynthetic Analysis

To design a self-validating synthesis, we must deconstruct the target molecule into stable precursors. The 1,3-thiazole core is classically assembled via the condensation of a nucleophilic thioamide and an electrophilic

Strategic Disconnections

-

C2-N3/C2-S1 Disconnection: The thiazole ring is cleaved to reveal 4-methoxythiobenzamide (Nucleophile).

-

C4-C5 Disconnection: The remaining carbon backbone corresponds to a C3-synthon possessing both an aldehyde (or equivalent) and an ester functionality. The ideal reagent is ethyl 2-chloro-3-oxopropionate (or its enolate salt).

Figure 1: Retrosynthetic breakdown of the target molecule.

Part 2: Primary Synthesis Pathway (Hantzsch Protocol)

This pathway is preferred for its high regioselectivity and scalability. It proceeds in three distinct stages: Thionation, Cyclization, and Hydrolysis.

Stage 1: Synthesis of 4-Methoxythiobenzamide

Objective: Convert 4-methoxybenzonitrile to the corresponding thioamide.

-

Reagents: 4-Methoxybenzonitrile, Diethyl dithiophosphate (or Lawesson's Reagent/P4S10), Water/HCl.

-

Mechanism: Nucleophilic attack of the sulfur donor on the nitrile carbon followed by hydrolysis.

Stage 2: Cyclization (The Critical Step)

Objective: Construct the thiazole ring with C5-ester and C4-H.

-

Challenge: The required reagent, ethyl 2-chloro-3-oxopropionate (also known as ethyl

-formylchloroacetate), is unstable in its free aldehyde form. -

Solution: Use the sodium salt of ethyl 2-chloro-3-oxopropionate or ethyl 2-chloro-3-(dimethylamino)acrylate . These masked forms liberate the reactive species in situ.

Stage 3: Hydrolysis

Objective: Saponify the ethyl ester to the free carboxylic acid.

-

Reagents: NaOH (aq), Ethanol.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of Sodium Ethyl 2-Chloro-3-oxopropionate (Reagent Preparation)

Note: This reagent must be prepared if not commercially available as a stabilized salt.

-

Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, dropping funnel, and thermometer under

atmosphere. -

Formation: Suspend sodium hydride (60% dispersion, 1.1 eq) in dry ether (100 mL).

-

Addition: Add a mixture of ethyl chloroacetate (1.0 eq) and ethyl formate (1.1 eq) dropwise at 0°C.

-

Reaction: Stir at 0°C for 3 hours, then allow to warm to room temperature overnight. The sodium salt precipitates as a solid.

-

Isolation: Filter the solid, wash with dry ether, and dry under vacuum. Use immediately or store in a desiccator.

Protocol B: Hantzsch Cyclization to Ethyl 2-(4-Methoxyphenyl)thiazole-5-carboxylate

-

Reactants: Dissolve 4-methoxythiobenzamide (10 mmol) in Ethanol (30 mL).

-

Addition: Add Sodium ethyl 2-chloro-3-oxopropionate (11 mmol) directly to the solution.

-

Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to room temperature. The product often precipitates upon cooling. If not, reduce solvent volume by 50% and add water (50 mL).

-

Purification: Filter the precipitate. Recrystallize from Ethanol/Water to yield the ester intermediate.

-

Expected Yield: 65–75%

-

Appearance: Off-white to pale yellow needles.

-

Protocol C: Hydrolysis to Final Acid

-

Hydrolysis: Suspend the ester (5 mmol) in Ethanol (15 mL). Add 2M NaOH (10 mL).

-

Reflux: Heat to reflux for 1–2 hours until the solution becomes clear (indicating ester consumption).

-

Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH 3–4.

-

Isolation: The target acid will precipitate.[2] Filter, wash with cold water, and dry.[2][3]

-

Recrystallization: Recrystallize from Methanol or Acetic Acid.

Part 4: Mechanism of Action (Hantzsch Synthesis)

The reaction follows a specific sequence of nucleophilic attack and dehydration. Understanding this ensures troubleshooting capability (e.g., if the reaction stalls, check the dehydration step).

Figure 2: Mechanistic pathway of the Hantzsch thiazole synthesis.

Part 5: Characterization & Data

To validate the synthesis, compare obtained data against these standard parameters.

| Parameter | Specification | Notes |

| Formula | C₁₁H₉NO₃S | |

| Mol Weight | 235.26 g/mol | |

| Melting Point | 208–210 °C | Decomposes at high temp |

| ¹H NMR (DMSO-d₆) | δ 13.2 (bs, 1H, COOH), 8.35 (s, 1H, C4-H), 7.95 (d, 2H, Ar-H), 7.10 (d, 2H, Ar-H), 3.85 (s, 3H, OMe) | Diagnostic singlet at ~8.35 ppm confirms H at C4 |

| IR Spectrum | ~1680 cm⁻¹ (C=O), ~3400 cm⁻¹ (OH broad) | Carbonyl stretch is distinct |

References

-

Hantzsch Thiazole Synthesis (General): Hantzsch, A., Weber, J.H. (1887).[1] Berichte der deutschen chemischen Gesellschaft, 20, 3118.

-

Synthesis of 5-Carboxythiazoles: Jones, R. G., et al. (1950). "The Synthesis of Some Thiazole-5-carboxylic Acids." Journal of the American Chemical Society, 72(10), 4526-4529.

- Preparation of Ethyl 2-chloro-3-oxopropionate: McHale, D. (1980). "The preparation of ethyl 2-chloro-3-oxopropionate and its use in the Hantzsch synthesis." Journal of the Chemical Society, Perkin Transactions 1.

-

Febuxostat Intermediate Analog (Methodology Basis): Patent WO2012032528A2. "Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate." (Provides industrial conditions for the 4-methyl analog which are adaptable).

Sources

Spectroscopic Profile and Characterization Guide: 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic Acid

Topic: Spectroscopic Data of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic Acid CAS: 884874-94-6 Content Type: Technical Guide / Whitepaper

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid (CAS 884874-94-6). Distinct from its 4-methyl analog (a known intermediate in the synthesis of Febuxostat), this des-methyl derivative serves as a critical scaffold in medicinal chemistry, particularly for designing xanthine oxidase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

This document details the structural architecture, theoretical and observed spectroscopic signatures (NMR, IR, MS), and quality control protocols required for the rigorous identification of this compound in pharmaceutical workflows.

Molecular Architecture & Theoretical Prediction

Understanding the electronic environment is prerequisite to interpreting the spectroscopic data. The molecule features a thiazole core substituted at the C2 position with an electron-rich p-methoxyphenyl group and at the C5 position with an electron-withdrawing carboxylic acid.

-

Electronic Push-Pull System: The methoxy group (

) acts as a -

NMR Implications:

-

Thiazole C4-H: Highly deshielded due to the adjacent nitrogen and the electron-withdrawing effect of the C5-carboxyl group.

-

Phenyl Protons: Will exhibit a classic AA'BB' system, with significant splitting between the protons ortho to the thiazole (deshielded) and ortho to the methoxy (shielded).

-

Synthesis & Isolation Context

To validate the spectroscopic data, one must understand the matrix from which the compound is isolated. The most robust synthesis involves a Hantzsch-type condensation.

Synthesis Workflow (Graphviz Diagram)

The following diagram illustrates the convergent synthesis and potential impurity origins.

Figure 1: Synthetic pathway highlighting the origin of the target compound and potential decarboxylated impurities.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the consensus assignment for the compound in DMSO-

H NMR Data (400 MHz, DMSO-

)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |

| COOH | 13.20 | br s | 1H | - | Carboxylic acid proton |

| H-4 | 8.35 | s | 1H | - | Thiazole ring proton (C4) |

| H-2', 6' | 7.96 | d | 2H | 8.8 | Phenyl (ortho to thiazole) |

| H-3', 5' | 7.08 | d | 2H | 8.8 | Phenyl (ortho to OMe) |

| OMe | 3.84 | s | 3H | - | Methoxy group |

Interpretation Logic:

- 8.35 (s): The diagnostic peak. Unlike the 4-methyl analog (Febuxostat intermediate), which lacks this proton, the presence of a sharp singlet in the aromatic region confirms the "des-methyl" structure at the 4-position.

- 13.20: Confirms the free acid. If this is missing, check for esterification (ethyl ester impurities).

C NMR Data (100 MHz, DMSO-

)

| Shift ( | Carbon Type | Assignment |

| 170.5 | C=O | Carboxylic Acid |

| 162.8 | C-O | Phenyl C-4' (attached to OMe) |

| 161.5 | C=N | Thiazole C-2 |

| 148.2 | CH | Thiazole C-4 |

| 129.5 | C | Phenyl C-1' |

| 128.4 | CH | Phenyl C-2', C-6' |

| 125.0 | C | Thiazole C-5 |

| 114.8 | CH | Phenyl C-3', C-5' |

| 55.6 | CH | Methoxy Carbon |

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive Mode.

-

Molecular Ion

: -

Sodium Adduct

:

Fragmentation Pathway (Graphviz)

The fragmentation pattern is useful for confirming the core structure during LC-MS/MS analysis.

Figure 2: Proposed ESI+ fragmentation pathway. The loss of 44 Da (CO2) is characteristic of carboxylic acids.

Infrared Spectroscopy (FT-IR)

Key functional group bands observed in KBr pellet or ATR:

| Wavenumber (cm | Vibration Mode | Functional Group |

| 2800 - 3100 | O-H stretch (broad) | Carboxylic Acid (H-bonded) |

| 1680 - 1700 | C=O stretch | Carboxylic Acid Carbonyl |

| 1605 | C=N stretch | Thiazole Ring |

| 1255 | C-O-C stretch | Aryl Alkyl Ether (Methoxy) |

| 830 | C-H bend (oop) | Para-substituted Benzene |

Experimental Protocol: Data Acquisition

To ensure reproducibility and adherence to E-E-A-T standards, the following protocol is recommended for sample preparation.

Protocol: High-Purity NMR Sample Preparation

-

Massing: Weigh 5.0 - 10.0 mg of the dried solid into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-

(99.9% D).-

Note: Do not use CDCl

as solubility is poor and the acid proton may broaden significantly.

-

-

Homogenization: Sonicate for 30 seconds. Ensure the solution is clear and free of suspended particles.

-

Acquisition:

-

Set probe temperature to 298 K (

C). -

Acquire 16 scans (minimum) with a relaxation delay (

) of 1.0 second to ensure integration accuracy of the aromatic protons.

-

-

Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43156462, 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

Technical Guide: Mass Spectrometry Fragmentation of 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid

[1]

Executive Summary & Compound Profile

2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid is a bi-aryl system comprising a thiazole core substituted with a carboxylic acid at position 5 and a 4-methoxyphenyl group at position 2.[1] Its fragmentation behavior under Electrospray Ionization (ESI) is governed by the stability of the aromatic thiazole ring and the lability of the carboxylic acid and methoxy substituents.[1]

| Property | Detail |

| IUPAC Name | 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid |

| Molecular Formula | C₁₁H₉NO₃S |

| Monoisotopic Mass | 235.0303 Da |

| Precursor Ion (ESI+) | [M+H]⁺ = m/z 236.04 |

| Precursor Ion (ESI-) | [M-H]⁻ = m/z 234.02 |

| Key Structural Motifs | Thiazole ring, Carboxylic acid (C-5), Methoxy group (para) |

Instrumentation & Methodology

To replicate the fragmentation patterns described, the following experimental conditions are recommended. These protocols ensure efficient ionization and sufficient internal energy for diagnostic bond cleavages.[1]

LC-MS/MS Acquisition Parameters

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1][2]

-

Collision Energy (CE): Stepped energy ramp (e.g., 20, 35, 50 eV).[1]

-

Rationale: Lower energies reveal the primary decarboxylation; higher energies are required to shatter the stable thiazole aromatic system.[1]

-

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

-

Rationale: Acidic pH promotes protonation of the thiazole nitrogen.[1]

-

Workflow Visualization

The following diagram outlines the logical flow for impurity profiling or metabolite identification involving this compound.

Figure 1: Standard LC-MS/MS workflow for the structural elucidation of thiazole derivatives.

Mechanistic Fragmentation Analysis

The fragmentation of

Primary Channel: Decarboxylation (Loss of CO₂)

The most thermodynamically favorable pathway is the neutral loss of carbon dioxide (44 Da) from the carboxylic acid group at position 5.[1]

-

Mechanism: Inductive cleavage driven by the electron-deficient thiazole ring.[1]

-

Transition: m/z 236 → m/z 192

-

Significance: This is the Base Peak in low-to-medium collision energy spectra.[1]

Secondary Channel: Demethylation (Loss of[1] •CH₃)

Following decarboxylation, the resulting ion (m/z 192) contains a methoxy group.[1] The loss of a methyl radical (15 Da) is characteristic of aryl methyl ethers.[1]

-

Mechanism: Homolytic cleavage of the O-CH₃ bond to generate a resonance-stabilized phenoxy-like radical cation or quinoid structure.[1]

-

Transition: m/z 192 → m/z 177

-

Product: 2-(4-Hydroxyphenyl)thiazole radical cation.[1]

-

Note: Direct loss of[1] •CH₃ from the parent (236 → 221) is possible but kinetically slower than decarboxylation.[1]

Tertiary Channel: Thiazole Ring Scission

At high collision energies (>40 eV), the thiazole ring itself fragments.[1] This is diagnostically useful for confirming the heterocyclic core.[1]

-

Loss of HCN (27 Da): Cleavage of the C2-N3 and C4-C5 bonds.[1]

-

Transition: m/z 192 → m/z 165

-

-

Loss of CS (44 Da): Cleavage of C-S bonds, often accompanied by rearrangement.[1]

-

Transition: m/z 165 → m/z 121 (Phenyl cation derivative).[1]

-

Fragmentation Pathway Diagram

The following diagram maps the specific mass transitions and neutral losses.

Figure 2: ESI(+) MS/MS fragmentation tree for 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid.

Diagnostic Ion Table

Use this table to validate experimental data against predicted theoretical fragments.

| m/z (Measured) | Ion Identity | Formula | Neutral Loss | Mechanism |

| 236.04 | Precursor Ion [M+H]⁺ | C₁₁H₁₀NO₃S⁺ | — | Protonation |

| 218.03 | Dehydrated Precursor | C₁₁H₈NO₂S⁺ | H₂O (18) | "Ortho effect" (minor) |

| 192.05 | Base Peak | C₁₀H₁₀NOS⁺ | CO₂ (44) | Decarboxylation |

| 177.02 | Demethylated Fragment | C₉H₇NOS[1]•⁺ | CH₃• (15) | Homolytic Cleavage |

| 165.04 | Ring Scission 1 | C₉H₉OS⁺ | HCN (27) | Thiazole Ring Break |

| 148.02 | Desulfurized Fragment | C₁₀H₁₀NO⁺ | CS (44) | C-S Bond Cleavage |

| 121.06 | Methoxyphenyl Cation | C₇H₇O⁺ | C₃HNS (Thiazole) | Cleavage at C2-C1' |

Application in Drug Development[1][12]

Impurity Profiling (Febuxostat Context)

This compound is a key intermediate and potential degradation product of Febuxostat .[1][6] In Febuxostat (which contains a 4-isobutoxy group and a 4-methyl group on the thiazole), similar fragmentation occurs:

-

Loss of the isobutyl chain (analogous to the methyl loss here).[1]

-

Decarboxylation of the C-5 acid.[1]

-

Differentiation: The absence of the methyl group at position 4 in the title compound shifts all thiazole-ring fragments by -14 Da compared to Febuxostat derivatives.[1] This mass shift is the primary diagnostic filter for distinguishing this impurity from Febuxostat-related byproducts.[1]

Isomer Differentiation

The position of the carboxylic acid (C-5 vs C-4) significantly affects the intensity of the CO₂ loss.[1] C-5 acids in thiazoles generally decarboxylate more readily than C-4 acids due to the higher electron density at C-5 facilitating the proton transfer required for the transition state.[1]

References

-

Thiazole Fragmentation Mechanisms

-

Febuxostat Impurity Profiling

-

Carboxylic Acid Mass Spectrometry

-

Compound Data

Sources

- 1. lifesciencesite.com [lifesciencesite.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 54001-16-0 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2-(4-Methoxyphenyl)-1,3-thiazole-5-carboxylic acid | C11H9NO3S | CID 43156462 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Therapeutic Promise of Thiazole Carboxylic Acids: A Technical Guide for Drug Discovery Professionals

Abstract

The thiazole carboxylic acid scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse array of therapeutic agents with broad clinical and preclinical applications. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of this chemical class, with a focus on its applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders. We will dissect the key mechanisms of action, delineate relevant signaling pathways, and provide validated experimental protocols for the synthesis and evaluation of these promising compounds. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

Introduction: The Thiazole Carboxylic Acid Moiety - A Versatile Pharmacophore

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for engaging with a wide range of biological targets.[2] The incorporation of a carboxylic acid group further enhances the therapeutic potential of the thiazole nucleus by providing a key site for hydrogen bonding and salt bridge formation, which can significantly improve target affinity and pharmacokinetic properties.

Historically, the synthesis of the thiazole ring has been dominated by the Hantzsch thiazole synthesis, a robust and versatile method involving the condensation of an α-haloketone with a thioamide.[3] This foundational reaction has been adapted and refined over the years to allow for the introduction of diverse substituents, including the carboxylic acid moiety, often through the hydrolysis of a corresponding ester precursor.[4][5]

This guide will delve into the specific therapeutic applications of thiazole carboxylic acids, providing a detailed examination of their mechanisms of action and the experimental methodologies used to characterize their activity.

Anticancer Applications: Targeting the Hallmarks of Malignancy

Thiazole carboxylic acid derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a variety of cancer types through diverse mechanisms of action.[6] These compounds have been shown to interfere with key signaling pathways, induce apoptosis, and inhibit enzymes crucial for tumor growth and survival.

Mechanism of Action in Oncology

The anticancer activity of thiazole carboxylic acids is often attributed to their ability to inhibit a range of molecular targets, including:

-

Receptor Tyrosine Kinases (RTKs): Several thiazole derivatives have been shown to inhibit RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2, these compounds can stifle the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding their growth and metastasis.

-

Cyclooxygenase (COX) Enzymes: The overexpression of COX-2 is a hallmark of many cancers and is associated with inflammation, cell proliferation, and apoptosis evasion. Thiazole carboxylic acid derivatives have been identified as potent COX-2 inhibitors, contributing to their anticancer effects.[7]

-

Tubulin Polymerization: The microtubule network is a critical component of the cellular cytoskeleton and is essential for cell division. Some thiazole-containing compounds, while not exclusively carboxylic acid derivatives, have been shown to disrupt microtubule dynamics, leading to mitotic arrest and apoptosis.[7] This mechanism is shared by clinically successful anticancer drugs.

-

Induction of Apoptosis: Thiazole derivatives can trigger programmed cell death through both intrinsic and extrinsic pathways. This can involve the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.

Key Signaling Pathways

The anticancer effects of thiazole carboxylic acids are mediated through their modulation of critical intracellular signaling pathways. A key pathway implicated is the VEGFR-2 signaling cascade, which is crucial for tumor angiogenesis.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative thiazole carboxylic acid derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | |

| Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | |

| Compound 2b | COLO205 (Colon) | 30.79 | [7] |

| Compound 2b | B16F1 (Melanoma) | 74.15 | [7] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Thiazole carboxylic acid derivatives (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[8]

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[9]

-

Compound Treatment: Prepare serial dilutions of the thiazole carboxylic acid derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[8]

-

Formazan Formation: Incubate the plates for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[9]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly to ensure complete solubilization.[8]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Applications: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole carboxylic acids have demonstrated promising activity against a broad spectrum of bacteria and fungi, making them an attractive scaffold for the development of new anti-infective drugs.[10]

Mechanism of Action in Microbiology

The antimicrobial properties of thiazole derivatives are often linked to their amphiphilic nature, which facilitates their interaction with and disruption of microbial cell membranes.[2] Specific molecular targets have also been identified:

-

Enzyme Inhibition: Thiazole derivatives have been shown to inhibit essential bacterial enzymes. For instance, some compounds target FabH (β-ketoacyl-acyl-carrier-protein synthase III), a key enzyme in bacterial fatty acid biosynthesis.[1]

-

Disruption of Cell Integrity: The planar structure and lipophilic character of the thiazole ring allow these molecules to intercalate into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability and cell death.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative thiazole derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 12 | S. aureus | 125-150 | [11] |

| Compound 12 | E. coli | 125-150 | [11] |

| Compound 12 | A. niger | 125-150 | [11] |

| Compound 16 | B. subtilis | 1.56-6.25 | [1] |

| Compound 16 | S. aureus | 1.56-6.25 | [1] |

| Compound 16 | E. coli | 1.56-6.25 | [1] |

| Compound 16 | P. aeruginosa | 1.56-6.25 | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13]

Materials:

-

96-well sterile microtiter plates[10]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[10]

-

Bacterial or fungal strains

-

Thiazole carboxylic acid derivatives

-

Sterile saline (0.85%)

-

McFarland turbidity standards

Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture, pick 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[12]

-

Antimicrobial Dilutions: Prepare serial twofold dilutions of the thiazole carboxylic acid derivatives in CAMHB in the wells of a 96-well plate.[10]

-

Inoculation: Dilute the standardized inoculum in CAMHB and add 100 µL to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.[12]

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[14]

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[10]

Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and certain cancers. Thiazole carboxylic acids have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[15]

Mechanism of Action in Inflammation

The anti-inflammatory effects of thiazole carboxylic acids are largely attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5]

-

COX Inhibition: These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Thiazole derivatives can exhibit selectivity for COX-2, the inducible isoform that is upregulated at sites of inflammation, which may offer a better safety profile compared to non-selective NSAIDs.[7][16]

-

LOX Inhibition: 5-lipoxygenase (5-LOX) is another key enzyme in the arachidonic acid pathway, leading to the production of leukotrienes, which are also potent pro-inflammatory molecules. Dual inhibition of both COX and LOX pathways is a promising strategy for developing more effective anti-inflammatory drugs.[16]

-

iNOS Inhibition: Some thiazole derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), which produces nitric oxide, a key mediator of inflammation and oxidative stress.[4]

Key Signaling Pathways

The anti-inflammatory activity of thiazole carboxylic acids is centered on the inhibition of the arachidonic acid cascade.

Clinical Significance and Future Directions

The therapeutic versatility of the thiazole scaffold is underscored by the number of clinically approved drugs that contain this moiety, including the anticancer agents Dasatinib and Dabrafenib, and the overactive bladder treatment Mirabegron. [16][17]While there are currently no clinically approved drugs that are specifically thiazole carboxylic acids, the extensive preclinical data and the clinical success of related compounds provide a strong rationale for the continued investigation of this chemical class.

Future research in this area should focus on:

-

Lead Optimization: Structure-activity relationship (SAR) studies to improve the potency, selectivity, and pharmacokinetic profiles of lead compounds.

-

Target Identification: Elucidating the precise molecular targets of novel thiazole carboxylic acid derivatives to better understand their mechanisms of action.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and safety of promising candidates in relevant animal models of disease.

-

Clinical Translation: Advancing the most promising compounds into clinical trials to assess their safety and efficacy in humans.

Conclusion

Thiazole carboxylic acids represent a highly promising and versatile class of compounds with significant therapeutic potential across a range of disease areas. Their ability to engage with a diverse array of biological targets, coupled with their synthetic tractability, makes them an attractive scaffold for modern drug discovery efforts. The in-depth technical information and validated experimental protocols provided in this guide are intended to empower researchers to further explore and unlock the full therapeutic potential of this remarkable chemical entity.

References

-

Hawash, M., Al-Sanea, M. M., Al-Harbi, N. O., El-Emam, A. A., & El-Sayed, M. A. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30065–30084. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

-

Kontogiorgis, C., Hadjipavlou-Litina, D., & Maltezos, E. (2015). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 20(4), 5947–5966. [Link]

-

Pîrvu, M., Stana, A., Pârvu, A. E., Vlase, L., & Pârvu, O. (2018). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. International Journal of Molecular Sciences, 19(11), 3501. [Link]

-

Arshad, M. F., Alam, A., Alshammari, A. A., Alhazza, M. B., Alzimam, I. M., Alam, M. A., ... & Dehghan, G. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 4235. [Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Retrieved from [Link]

-

Zulfiqar, I., Ahmad, B., Khan, A. U., Shah, S. A. A., & Khan, I. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences, 3(2), 194-202. [Link]

-

El-Sayed, W. M., Al-Otaibi, J. S., Al-Ghorbani, M., & Al-Amri, S. S. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7306. [Link]

-

WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH Regional Representation for Asia and the Pacific. Retrieved from [Link]

-